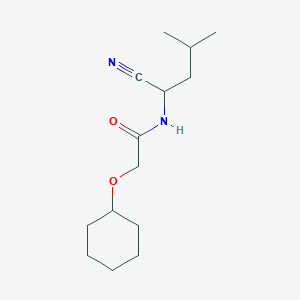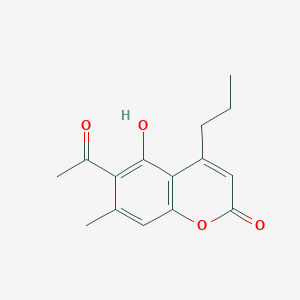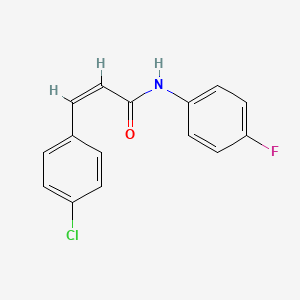
4-(3,5-Dinitrobenzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agent
4-(3,5-Dinitrobenzoyl)morpholine has been evaluated for its anticonvulsant action. A study found that a compound with a similar structure, p-Aminobenzene sulphonyl morpholine, showed anticonvulsant activity against seizures induced by various methods in mice, indicating potential applications in seizure control and epilepsy treatment (Dua, Ahuja, & Anand, 1994).
Hypoglycemic and Anti-inflammatory Activity
Research on morpholine derivatives has highlighted their potential in treating conditions like diabetes and inflammation. Novel substituted morpholino(phenyl)methyl-thiazolidine-2,4-diones were synthesized and exhibited in vivo hypoglycemic activity in rats and in vitro anti-inflammatory activity. The study underscores the therapeutic potential of these derivatives in managing diabetes and inflammation (Karumanchi et al., 2019).
Sensitization Potential
The sensitization potential of morpholine derivatives has been studied in guinea pigs. Compounds like morpholine, 4. 4′‐dithiod‐imorpholine (DTDM), morpholinyl‐mereaptobenzothiazole (MMBT), and 2‐mercaptobenzothiazole (MBT) were tested for their sensitization potential. The findings contribute to understanding the allergenic potential of these compounds, which is crucial in developing safer pharmaceuticals (Wang & Suskind, 1988).
Hypocholesterolemic and Hypolipidemic Activity
Morpholine derivatives have shown promising results in reducing cholesterol and lipid levels. A study demonstrated that 2-biphenylyl morpholine derivatives inhibited lipid peroxidation and significantly decreased cholesterol and triglyceride levels in plasma, suggesting potential benefits in managing hyperlipidemia and preventing atherosclerosis (Chrysselis, Rekka, & Kourounakis, 2000).
Anti-cancer Activity
Research on water-soluble salts based on benzofuroxans, which include morpholine fragments, has indicated anti-cancer activity in vitro and the ability to inhibit the glycolysis process in tumor cells. These compounds could be considered as candidates for further development as anti-cancer agents (Chugunova et al., 2022).
Pharmacological Profile Review
A comprehensive review of the pharmacological profile of morpholine derivatives highlights their broad spectrum of activities. Morpholine and pyran analogues have been studied for their diverse pharmacological activities, indicating their potential in drug development for various therapeutic applications (Asif & Imran, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3,5-dinitrophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c15-11(12-1-3-20-4-2-12)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSXPSGNMCINHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2432200.png)



![2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid](/img/structure/B2432207.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2432209.png)
![N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2432210.png)
![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride](/img/structure/B2432211.png)
![N-(3-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2432215.png)

![Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2432217.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2432218.png)
![1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2432220.png)
![4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid](/img/structure/B2432221.png)